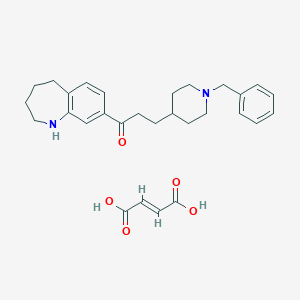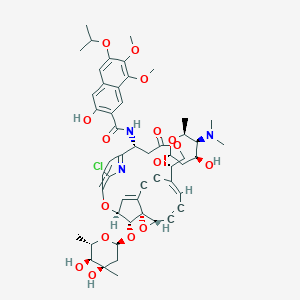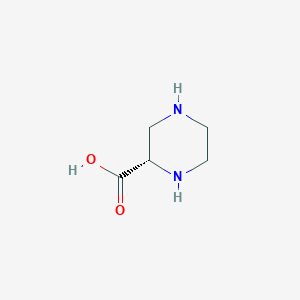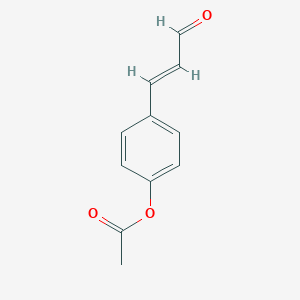
(S,R,R,S)-Nebivolol
Overview
Description
(S,R,R,S)-Nebivolol is a selective beta-1 adrenergic receptor antagonist used primarily in the treatment of hypertension and heart failure. It is a chiral compound with four stereocenters, making it a complex molecule with multiple enantiomers. The (S,R,R,S) configuration refers to the specific spatial arrangement of its atoms, which is crucial for its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S,R,R,S)-Nebivolol involves several steps, including the formation of the chiral centers. One common method is the asymmetric synthesis using chiral catalysts or auxiliaries to ensure the correct stereochemistry. The process typically involves:
Formation of the chiral intermediate: This step often uses chiral sulfoxides or sulfinimines as starting materials.
Cyclization and functional group transformations: These steps involve various reagents and conditions, such as Grignard reagents, hydrogenation, and oxidation reactions.
Final coupling and purification: The final product is obtained through coupling reactions and purified using techniques like chromatography.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized versions of the laboratory synthesis methods. The process involves:
Large-scale asymmetric synthesis: Using chiral catalysts that are efficient and cost-effective.
Continuous flow reactions: To improve yield and reduce reaction times.
Purification and crystallization: Ensuring high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(S,R,R,S)-Nebivolol undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Typically involving hydrogenation with palladium or platinum catalysts.
Substitution: Nucleophilic or electrophilic substitution reactions, often using halogenated intermediates.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Palladium or platinum catalysts for hydrogenation.
Substitution reagents: Halogenated compounds, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions include various intermediates and derivatives of this compound, which can be further modified for different applications.
Scientific Research Applications
(S,R,R,S)-Nebivolol has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of chiral synthesis and stereochemistry.
Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.
Medicine: Extensively studied for its therapeutic effects in treating hypertension and heart failure. It is also being explored for potential benefits in other cardiovascular conditions.
Industry: Used in the development of new pharmaceuticals and as a reference standard in quality control.
Mechanism of Action
(S,R,R,S)-Nebivolol exerts its effects by selectively blocking beta-1 adrenergic receptors in the heart. This leads to:
Reduction in heart rate: By inhibiting the sympathetic nervous system’s stimulation of the heart.
Decreased myocardial contractility: Reducing the force of heart contractions.
Vasodilation: Through the release of nitric oxide, leading to the relaxation of blood vessels.
The molecular targets include beta-1 adrenergic receptors, and the pathways involved are primarily related to the sympathetic nervous system and nitric oxide signaling.
Comparison with Similar Compounds
Similar Compounds
Atenolol: Another selective beta-1 adrenergic receptor antagonist used for similar indications.
Metoprolol: A widely used beta-blocker with similar therapeutic effects.
Bisoprolol: Known for its high selectivity for beta-1 receptors.
Uniqueness
(S,R,R,S)-Nebivolol is unique due to its:
High selectivity for beta-1 receptors: Minimizing side effects related to beta-2 receptor blockade.
Nitric oxide-mediated vasodilation: Providing additional benefits in reducing blood pressure.
Chiral complexity: Offering insights into the role of stereochemistry in drug action and metabolism.
Properties
IUPAC Name |
(1R)-1-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-[[(2R)-2-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-hydroxyethyl]amino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25F2NO4/c23-15-3-7-19-13(9-15)1-5-21(28-19)17(26)11-25-12-18(27)22-6-2-14-10-16(24)4-8-20(14)29-22/h3-4,7-10,17-18,21-22,25-27H,1-2,5-6,11-12H2/t17-,18-,21+,22+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOHIRBRYDXPAMZ-UBBRYJJRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)F)OC1C(CNCC(C3CCC4=C(O3)C=CC(=C4)F)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(C=CC(=C2)F)O[C@@H]1[C@@H](CNC[C@H]([C@@H]3CCC4=C(O3)C=CC(=C4)F)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25F2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


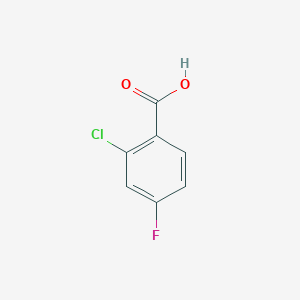
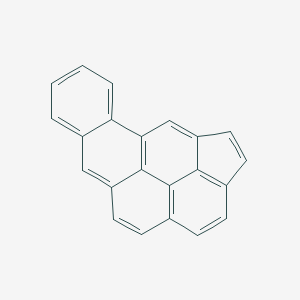

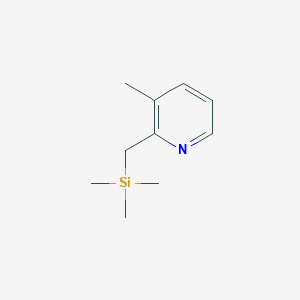
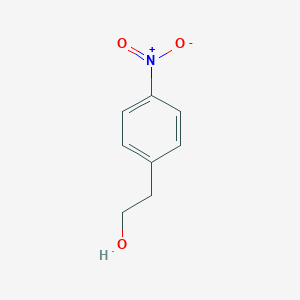
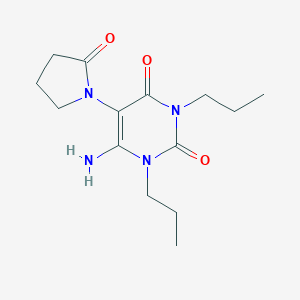
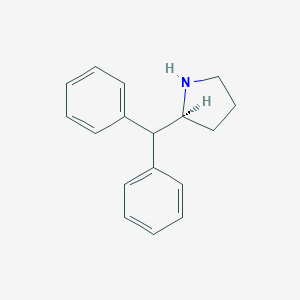
![3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B126274.png)
